molecular formula C15H12N6O3 B382236 3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-({2-nitrophenyl}hydrazone) CAS No. 306280-83-1

3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-({2-nitrophenyl}hydrazone)

Cat. No.: B382236
CAS No.: 306280-83-1
M. Wt: 324.29g/mol
InChI Key: LLVFONBLAPHSSW-UHFFFAOYSA-N
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Description

3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-({2-nitrophenyl}hydrazone) is a complex organic compound with a unique structure that includes an amino group, a nitrophenyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-({2-nitrophenyl}hydrazone) typically involves the condensation of 2-nitrophenylhydrazine with 2-phenyl-3-oxobutanoic acid under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-({2-nitrophenyl}hydrazone) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include nitroso derivatives, aminophenyl derivatives, and various substituted pyrazolones.

Scientific Research Applications

3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-({2-nitrophenyl}hydrazone) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-({2-nitrophenyl}hydrazone) involves its interaction with specific molecular targets. For example, its derivatives may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (4E)-5-amino-4-[(2-nitrophenyl)hydrazinylidene]-2-methylpyrazol-3-one
  • (4E)-5-amino-4-[(2-nitrophenyl)hydrazinylidene]-2-ethylpyrazol-3-one
  • (4E)-5-amino-4-[(2-nitrophenyl)hydrazinylidene]-2-propylpyrazol-3-one

Uniqueness

Compared to these similar compounds, 3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-({2-nitrophenyl}hydrazone) has a phenyl group that can enhance its stability and interaction with biological targets. This unique structural feature may contribute to its higher potency and selectivity in various applications .

Properties

CAS No.

306280-83-1

Molecular Formula

C15H12N6O3

Molecular Weight

324.29g/mol

IUPAC Name

5-amino-4-[(2-nitrophenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C15H12N6O3/c16-14-13(15(22)20(19-14)10-6-2-1-3-7-10)18-17-11-8-4-5-9-12(11)21(23)24/h1-9,19H,16H2

InChI Key

LLVFONBLAPHSSW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)N)N=NC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)N)N=NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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